![molecular formula C13H16FNO3 B3048994 benzyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 1893340-47-0](/img/structure/B3048994.png)
benzyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Overview
Description
The compound “benzyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate” is likely a derivative of pyrrolidine, which is a cyclic secondary amine. The presence of a benzyl group and a carboxylate ester group suggests that this compound could be used in organic synthesis, particularly in the synthesis of pharmaceuticals or biologically active compounds .
Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The presence of a fluorine atom and a hydroxymethyl group on the same carbon in the ring introduces chirality, making the compound optically active .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of an ester group could make the compound relatively polar, and the presence of a fluorine atom could affect the compound’s reactivity .Scientific Research Applications
Asymmetric Synthesis
This compound can be used in the field of asymmetric synthesis . Asymmetric synthesis is a method used to create organic compounds with a higher number of isomers. It’s particularly useful in the pharmaceutical industry, where the biological activity of a molecule can often depend on its stereochemistry .
Organocatalysis
Benzyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate can be used as an organocatalyst . Organocatalysts are small organic molecules that can speed up a chemical reaction. They’re a vital part of green chemistry, as they often allow for reactions to take place under milder conditions and with less waste than traditional catalysts .
Pyrrolidine-Based Organocatalysts
This compound is a pyrrolidine-based organocatalyst . Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms. Pyrrolidine-based organocatalysts have been used in a variety of asymmetric transformations .
Aldol Reaction
The compound can be used in aldol reactions . An aldol reaction is a means of forming carbon–carbon bonds in organic chemistry. L-Proline, a natural amino acid, has been successfully employed in a variety of asymmetric transformations, including aldol reactions .
Mechanism of Action
properties
IUPAC Name |
benzyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c14-13(10-16)6-7-15(9-13)12(17)18-8-11-4-2-1-3-5-11/h1-5,16H,6-10H2/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSGTKLDIYJRNX-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CO)F)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@]1(CO)F)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801129297 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-fluoro-3-(hydroxymethyl)-, phenylmethyl ester, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801129297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
CAS RN |
1893340-47-0 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-fluoro-3-(hydroxymethyl)-, phenylmethyl ester, (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1893340-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-fluoro-3-(hydroxymethyl)-, phenylmethyl ester, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801129297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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